molecular formula C13H15ClN2O B193719 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol CAS No. 67085-11-4

4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol

Cat. No. B193719
Key on ui cas rn: 67085-11-4
M. Wt: 250.72 g/mol
InChI Key: YAHZVMVZBIMHGM-UHFFFAOYSA-N
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Patent
US07625935B2

Procedure details

We have surprisingly found that when the starting material 1-chloro-4-chlorophenyl-2-butanol (II) is reacted with the imidazole (III) in a mixture of toluene and aqueous sodium hydroxide solution in the presence of a phase transfer catalyst, the (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) key intermediate is obtained with short reaction time and excellent yield (95%).
Name
1-chloro-4-chlorophenyl-2-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1([CH2:9][CH:10](O)[CH2:11][CH3:12])[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH2:3]1.[NH:14]1[CH:18]=[CH:17][N:16]=[CH:15]1.[OH-:19].[Na+]>C1(C)C=CC=CC=1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:9][CH2:10][CH:11]([OH:19])[CH2:12][N:14]2[CH:18]=[CH:17][N:16]=[CH:15]2)=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
1-chloro-4-chlorophenyl-2-butanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(CC=C(C=C1)Cl)CC(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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